Lipophilicity Gain vs. Unsubstituted Benzamidoxime
The para‑CF₃ group substantially elevates the compound’s lipophilicity compared to unsubstituted benzamidoxime. 4‑(Trifluoromethyl)benzamidoxime exhibits an ACD/Log P of 2.12 (or Log P 2.50 in some computed models [1]), whereas benzamidoxime (R = H) has a Log P of approximately 0.9–1.1 . This 1.0–1.6 log‑unit increase translates to an ~10‑ to 40‑fold higher octanol‑water partition coefficient, a key determinant of passive membrane diffusion and bioavailability.
| Evidence Dimension | Log P (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 2.12 (ACD/Log P) ; 2.50 (computed) [1] |
| Comparator Or Baseline | Benzamidoxime (unsubstituted): Log P ≈ 0.9–1.1 |
| Quantified Difference | ΔLog P ≈ +1.0 to +1.6 (10‑ to 40‑fold increase in lipophilicity) |
| Conditions | In silico calculation (ACD/Labs and other computational models) |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell‑based assays or in vivo studies, making 4‑(trifluoromethyl)benzamidoxime a preferable starting material when cellular uptake or blood–brain barrier penetration is required.
- [1] BOC Sciences. 4‑(Trifluoromethyl)benzamidoxime. LogP: 2.50020. View Source
